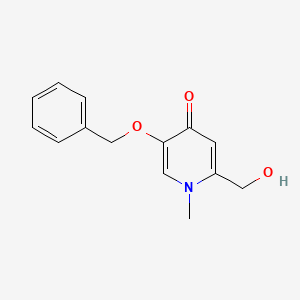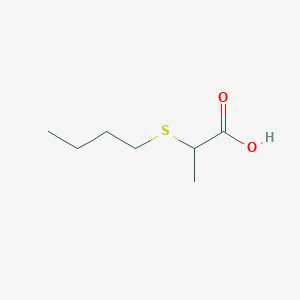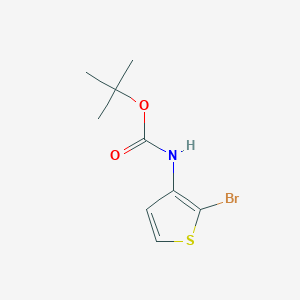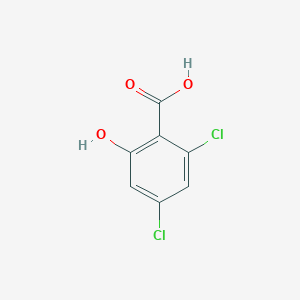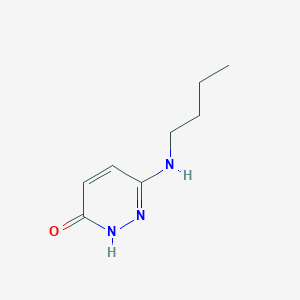
6-(Butylamino)pyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 6-(Butylamino)pyridazin-3(2H)-one is a derivative of pyridazinone, a class of compounds known for their diverse biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structures and potential biological activities. For instance, the synthesis and biological activities of optically active pyridazinone derivatives with cardiotonic activity are reported, which suggests that 6-(Butylamino)pyridazin-3(2H)-one may also possess similar properties .
Synthesis Analysis
The synthesis of related pyridazinone derivatives involves several steps, including the separation of diastereoisomers and enantioselective synthesis from amino acid precursors, as described in the synthesis of KF15232, a compound with a pyridazinone core . Additionally, an eco-friendly ultrasound-assisted synthesis method for pyridazinone derivatives has been reported, which could potentially be adapted for the synthesis of 6-(Butylamino)pyridazin-3(2H)-one .
Molecular Structure Analysis
The molecular structure of pyridazinone derivatives is characterized by spectroscopic methods such as FTIR, 1H, and 13C NMR, as well as X-ray crystallography . These techniques provide detailed information about the molecular conformation and the presence of intramolecular hydrogen bonds, which are crucial for understanding the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
Pyridazinone derivatives can undergo various chemical reactions, including coupling with aromatic aldehydes to form Schiff base compounds . The reactivity of these compounds is influenced by their molecular structure, particularly the presence of substituents on the pyridazinone ring, which can affect their biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridazinone derivatives, including their physicochemical and pharmacokinetic properties, can be predicted using in silico methods . These properties, such as absorption, distribution, metabolism, excretion, and toxicity, are essential for assessing the compound's bioavailability and potential as a therapeutic agent.
Applications De Recherche Scientifique
Synthesis and Pharmacological Applications
6-(Butylamino)pyridazin-3(2H)-one derivatives have been explored for their potential in pharmacological applications due to their structural similarity with pyridazinone scaffolds known for diverse biological activities. For instance, compounds within this class have demonstrated significant antihypertensive and antithrombotic properties, making them potential candidates for the treatment of hypertension and thrombosis (Cignarella et al., 1986). Moreover, certain derivatives have been shown to inhibit platelet aggregation, suggesting a role in preventing blood clot formation (Estevez et al., 1998).
Synthetic Chemistry and Functional Group Transformations
In synthetic chemistry, 6-(Butylamino)pyridazin-3(2H)-one serves as a versatile scaffold for generating a variety of polyfunctional systems through sequential nucleophilic aromatic substitution processes. This has implications in drug discovery, where the ability to introduce diverse functional groups can lead to the identification of novel compounds with therapeutic potential (Pattison et al., 2009). Furthermore, the chemistry of pyridazinones has been leveraged for efficient and recyclable functional group transformations, highlighting its utility in organic synthesis (Kang et al., 2018).
Material Science and Corrosion Inhibition
Recent studies have also identified applications of pyridazinone derivatives in material science, particularly in the context of corrosion inhibition. For example, certain pyridazinone-based compounds have been evaluated for their ability to inhibit the corrosion of mild steel in acidic solutions, showcasing their potential as effective corrosion inhibitors (Kalai et al., 2020). This indicates the broad applicability of the pyridazinone framework beyond pharmaceutical uses.
Propriétés
IUPAC Name |
3-(butylamino)-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-2-3-6-9-7-4-5-8(12)11-10-7/h4-5H,2-3,6H2,1H3,(H,9,10)(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUQPUKHWGKSPME-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NNC(=O)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40533943 |
Source


|
| Record name | 6-(Butylamino)pyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40533943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Butylamino)pyridazin-3(2H)-one | |
CAS RN |
88259-82-9 |
Source


|
| Record name | 6-(Butylamino)pyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40533943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


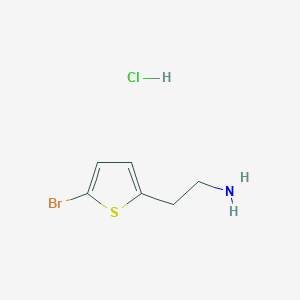
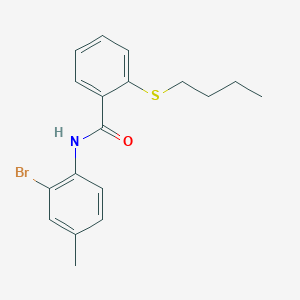
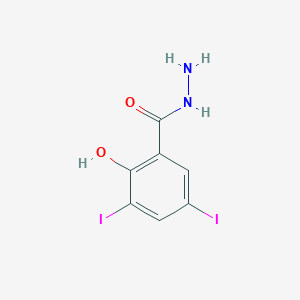
![2-[3-(Bromomethyl)phenyl]thiophene](/img/structure/B1338807.png)
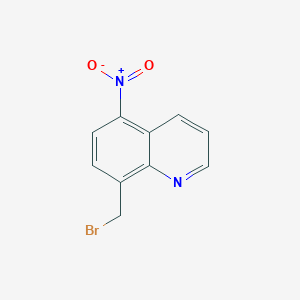

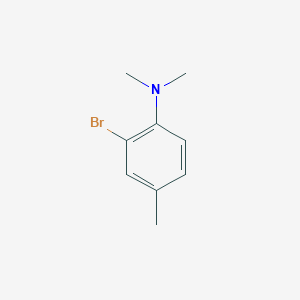
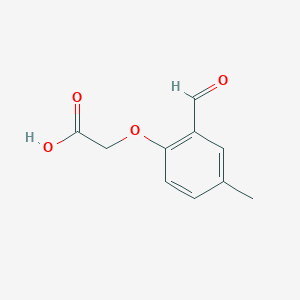
![{[2-(2-Iodoethoxy)ethoxy]methyl}benzene](/img/structure/B1338817.png)
